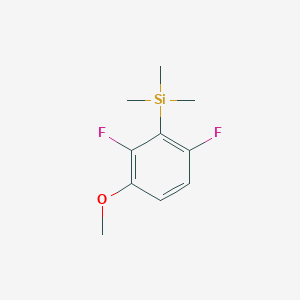
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is an organic compound with the molecular formula C10H14F2OSi It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by fluorine atoms, the hydrogen atom at position 4 is replaced by a methoxy group, and the hydrogen atom at position 2 is replaced by a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts .
化学反応の分析
Types of Reactions
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new aromatic compound with a different substituent pattern .
科学的研究の応用
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential use as a drug or drug precursor.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene exerts its effects depends on the specific reaction or applicationFor example, the trimethylsilyl group can act as a protecting group in organic synthesis, while the fluorine atoms can influence the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
1,3-Difluoro-4-methoxybenzene: Lacks the trimethylsilyl group.
1,3-Difluoro-2-(trimethylsilyl)benzene: Lacks the methoxy group.
1,4-Difluoro-2-(trimethylsilyl)benzene: Different substitution pattern.
Uniqueness
1,3-Difluoro-4-methoxy-2-(trimethylsilyl)benzene is unique due to the combination of its functional groups, which confer specific reactivity and stability properties. The presence of both fluorine atoms and the trimethylsilyl group makes it particularly useful in various synthetic applications .
特性
分子式 |
C10H14F2OSi |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
(2,6-difluoro-3-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)10(9(8)12)14(2,3)4/h5-6H,1-4H3 |
InChIキー |
HFQBTBSSGJSKRE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)F)[Si](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















